Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5476-20-0, molecular formula: C₂₅H₃₃NO₆) is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,3-dimethoxyphenyl group at position 4, a methyl group at position 2, and a pentyl ester at position 2. This structural framework is associated with pharmacological activities, including calcium channel modulation and anti-inflammatory effects, as observed in related compounds .
Properties
IUPAC Name |
pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-5-6-7-14-30-24(27)20-15(2)25-17-11-9-12-18(26)22(17)21(20)16-10-8-13-19(28-3)23(16)29-4/h8,10,13,21,25H,5-7,9,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOESYMCQHQCAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized and esterified to produce the final compound . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of 4-aryl-5-oxo-hexahydroquinoline-3-carboxylates. Key structural variations among analogs include:
Pharmacological and Physicochemical Insights
- Lipophilicity and Bioavailability : The pentyl ester in the target compound increases logP compared to methyl or ethyl esters, favoring blood-brain barrier penetration . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.
- Electronic Effects : The 2,3-dimethoxyphenyl group provides electron-donating methoxy substituents, which may enhance binding to aromatic receptors or enzymes compared to electron-withdrawing groups (e.g., 2-chlorophenyl in ) .
- Hydrogen Bonding: Crystallographic studies (e.g., ) reveal that N–H···O interactions stabilize the hexahydroquinoline core. Substituents like 4-methoxyphenyl () or 3-hydroxyphenyl () introduce additional H-bond donors/acceptors, influencing crystal packing and solubility .
Biological Activity
Pentyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 330208-79-2
- Molecular Formula : C31H37NO6
- Molar Mass : 519.63 g/mol
Antioxidant Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in preventing diseases linked to oxidative damage.
Cholinesterase Inhibition
Cholinesterase inhibitors play a vital role in the treatment of neurodegenerative diseases like Alzheimer's. Studies suggest that derivatives of hexahydroquinoline compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic transmission and improve cognitive function.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.466 ± 0.121 | 1.89 ± 0.05 |
| Pentyl derivative | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds have been evaluated against various pathogens. For instance, studies on quinoline derivatives have shown moderate to good activity against bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
- Enzyme Inhibition : The structural features of the compound facilitate binding to active sites on cholinesterases and potentially other enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : Ongoing research aims to elucidate specific molecular targets within cells that may mediate the compound's effects on cellular signaling pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of hexahydroquinolines for their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives and tested their cholinesterase inhibitory activities. The results indicated that modifications at specific positions significantly affected potency.
- In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of similar compounds in conditions mimicking Alzheimer's disease.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to identify which structural modifications enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
